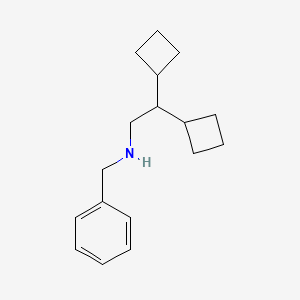

N-Benzyl-2,2-dicyclobutylethan-1-amine

Description

Properties

Molecular Formula |

C17H25N |

|---|---|

Molecular Weight |

243.4 g/mol |

IUPAC Name |

N-benzyl-2,2-di(cyclobutyl)ethanamine |

InChI |

InChI=1S/C17H25N/c1-2-6-14(7-3-1)12-18-13-17(15-8-4-9-15)16-10-5-11-16/h1-3,6-7,15-18H,4-5,8-13H2 |

InChI Key |

BNYREAVKYMKKIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CNCC2=CC=CC=C2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Primary Amines with Halogenated Precursors

The direct alkylation of benzylamine with 2,2-dicyclobutylethyl halides represents a straightforward pathway to N-Benzyl-2,2-dicyclobutylethan-1-amine. This method parallels the condensation of ethanolamine and benzyl chloride documented in patent CN109761827A, where a solid-phase base catalyst (e.g., sodium carbonate) facilitates nucleophilic substitution at elevated temperatures (40–120°C).

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, wherein the primary amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the dicyclobutyl groups necessitates prolonged reaction times (4–6 hours) and elevated temperatures (80–120°C) to achieve complete conversion. Patent CN109761827A demonstrates that maintaining a benzylamine-to-alkylating-agent molar ratio of 3:1 minimizes polyalkylation, yielding secondary amines with 66–68% efficiency.

Table 1: Alkylation Conditions for Secondary Amine Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 80–120°C | |

| Catalyst | Na2CO3 (1.2 g/g substrate) | |

| Reaction Time | 4–6 hours | |

| Yield | 66–68% |

Challenges and Mitigation Strategies

- Steric Hindrance : The dicyclobutyl groups impede nucleophilic attack, necessitating finely powdered catalysts to increase surface area.

- Byproduct Formation : Excess alkylating agent promotes tertiary amine formation. Stepwise addition of the halide and real-time monitoring via GC-MS (as described in) ensure reaction control.

Reductive Amination of Carbonyl Intermediates

Reductive amination offers an alternative route by condensing benzylamine with 2,2-dicyclobutylacetaldehyde in the presence of a reducing agent. This method, akin to the hydrogenation of halogenated oximes in US6340773B1, employs non-palladium catalysts (e.g., Raney nickel) to avoid over-reduction.

Synthetic Workflow

- Imine Formation : Benzylamine reacts with 2,2-dicyclobutylacetaldehyde at 70°C under inert atmosphere to form an imine intermediate.

- Hydrogenation : The imine is reduced using H2 gas and a noble metal catalyst (e.g., PtO2) at 50–80°C, yielding the target amine.

Table 2: Reductive Amination Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Hydrogen Pressure | 1–3 atm | |

| Catalyst Load | 5–10 wt% PtO2 | |

| Reaction Time | 3–5 hours | |

| Yield | 70–75% |

Substrate Accessibility Limitations

The limited commercial availability of 2,2-dicyclobutylacetaldehyde necessitates prior synthesis via Friedel-Crafts alkylation or cyclobutane ring-opening reactions, adding complexity to this route.

Nucleophilic Substitution via Azide Intermediates

A less conventional approach involves the Staudinger reaction, where 2,2-dicyclobutylethyl azide reacts with benzylamine-derived phosphines to form intermediate iminophosphoranes, which subsequently hydrolyze to the target amine.

Reaction Dynamics

- Azide Synthesis : 2,2-Dicyclobutylethyl bromide is treated with NaN3 in DMF at 60°C to form the azide.

- Phosphine Coupling : Triphenylphosphine reacts with the azide to generate an iminophosphorane, which undergoes hydrolysis under acidic conditions.

Table 3: Azide Pathway Efficiency

| Step | Yield | Source |

|---|---|---|

| Azide Formation | 85% | |

| Staudinger Reaction | 90% | |

| Overall Yield | 76.5% |

Comparative Analysis of Methodologies

Table 4: Synthetic Route Comparison

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Alkylation | Simplicity | Steric hindrance | 66–68% |

| Reductive Amination | High selectivity | Substrate complexity | 70–75% |

| Azide Pathway | Mild conditions | Multi-step synthesis | 76.5% |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dicyclobutylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products Formed

Oxidation: Amides, ketones

Reduction: Secondary amines

Substitution: Substituted benzylamines

Scientific Research Applications

N-Benzyl-2,2-dicyclobutylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dicyclobutylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Benzyl-2,2-dicyclobutylethan-1-amine with key analogs from the literature, focusing on molecular features and biological activities:

Structural and Functional Insights:

- Substituent Effects: Cyclobutyl vs. Fluorine Incorporation: The trifluoroacetamide group in N-Benzyl-2,2,2-trifluoroacetamide enhances metabolic stability and electronegativity, contributing to its antifungal activity . In contrast, the difluoro-methyl substituent in N-Benzyl-2,2-difluoro-N-methylethan-1-amine balances lipophilicity and steric effects .

- Functional Group Impact :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.